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Compound of Interest

Compound Name: 7-Bromophthalazin-1(2H)-one

Cat. No.: B138037

The phthalazinone heterobicycle is a cornerstone of medicinal chemistry, recognized as a
"privileged scaffold” due to its prevalence in a wide array of pharmacologically active
compounds.[1] This benzo-fused 1,2-diazine system provides a rigid, planar framework that is
amenable to functionalization at key positions, enabling chemists to modulate interactions with
diverse biological targets. Phthalazinone derivatives have demonstrated a remarkable
spectrum of activities, including anticancer, anti-inflammatory, antihypertensive, and
antidiabetic properties.[1][2]

Within this versatile chemical class, 7-Bromophthalazin-1(2H)-one (CAS No. 152265-57-1)
has emerged as a particularly valuable synthetic intermediate.[3][4] Its strategic placement of a
bromine atom offers a reactive handle for advanced synthetic transformations, such as
palladium-catalyzed cross-coupling reactions, while the phthalazinone core itself serves as a
potent pharmacophore. This guide provides a comprehensive technical overview of 7-
Bromophthalazin-1(2H)-one, from its fundamental properties and synthesis to its critical role
in the development of targeted cancer therapies like PARP inhibitors.

Physicochemical Properties and Structural
Elucidation

Understanding the fundamental characteristics of 7-Bromophthalazin-1(2H)-one is essential
for its effective use in synthesis and drug design.

Core Properties
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The key physicochemical data for 7-Bromophthalazin-1(2H)-one are summarized below.

Property Value Reference
CAS Number 152265-57-1 [4][5]
Molecular Formula CsHsBrN20 [4]
Molecular Weight 225.04 g/mol [4]
Appearance White to off-white solid [3]

IUPAC Name 7-bromo-2H-phthalazin-1-one [4]

Structural Features and Tautomerism

Like other 1(2H)-phthalazinones, the 7-bromo derivative exists in a tautomeric equilibrium
between the lactam (amide) and lactim (enol) forms. Theoretical and experimental studies have
shown that the lactam form is overwhelmingly predominant, despite the lactim form possessing
greater aromaticity. This equilibrium is a critical consideration in designing reactions, as
alkylation can potentially occur at either the N2-nitrogen or the O1-oxygen, though N-alkylation
is typically favored under most conditions.[6]

Caption: Lactam-Lactim tautomerism of 7-Bromophthalazin-1(2H)-one.

Spectroscopic Signature

While a dedicated public repository of spectra for this specific isomer is not readily available, its
spectroscopic characteristics can be confidently predicted based on its structure and data from
analogous compounds.[3][7][8]

e 1H NMR (DMSO-de): The proton NMR spectrum is expected to show distinct signals in the
aromatic region (o 7.8-8.4 ppm). Key signals would include a singlet for the proton at C4,
and a set of doublets and a doublet of doublets corresponding to the three protons on the
brominated benzene ring. A broad singlet at lower field (6 ~12.8 ppm) would be characteristic
of the N-H proton of the lactam.[3]

e 13C NMR (DMSO-ds): The carbon spectrum would display eight signals, including one for the
carbonyl carbon (C=0) around 160 ppm. The remaining signals would appear in the
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aromatic region (approx. 120-140 ppm), with the carbon bearing the bromine atom (C7)
showing a characteristic shift.

» IR Spectroscopy: The infrared spectrum would be dominated by a strong absorption band for
the carbonyl (C=0) stretching of the cyclic amide (lactam) group, typically appearing around
1650-1670 cm~*. Another prominent feature would be a broad absorption in the 3100-3300
cm~1 region, corresponding to the N-H stretch.[9][10]

e Mass Spectrometry (EI-MS): The mass spectrum would show a characteristic isotopic
pattern for the molecular ion [M]* and [M+2]* peaks, with nearly equal intensity, which is the
hallmark of a molecule containing one bromine atom.[9] The molecular ion peak would
appear at m/z 224 and 226.

Synthesis of 7-Bromophthalazin-1(2H)-one

The most direct and widely adopted method for synthesizing the phthalazinone core involves
the cyclocondensation of a 2-acylbenzoic acid derivative with hydrazine.[2] This classical
approach provides a reliable and efficient pathway to 7-Bromophthalazin-1(2H)-one.

Synthetic Rationale

The reaction proceeds via the nucleophilic attack of hydrazine on the aldehyde carbonyl of 5-
bromo-2-formylbenzoic acid, followed by an intramolecular cyclization via attack of the second
hydrazine nitrogen on the carboxylic acid, and subsequent dehydration to form the stable
heterocyclic ring system. The choice of a polar solvent like water or an alcohol facilitates the
reaction, and heating is required to drive the dehydration and ring closure to completion.[3]

Caption: Synthetic workflow for 7-Bromophthalazin-1(2H)-one.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 7-
Bromophthalazin-1(2H)-one.[3]

o Reaction Setup: To a solution of 5-bromo-2-formylbenzoic acid (1.0 eq) in a suitable solvent
such as water or isopropyl alcohol (approx. 0.2 M concentration), add hydrazine
monohydrate (5.0 eq).
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» Cyclocondensation: Heat the reaction mixture to reflux (typically 95-100 °C) for 2 to 4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material
is consumed.

o Workup and Isolation: Cool the reaction mixture to room temperature. If a precipitate has
formed, add ice water to ensure complete precipitation of the product.

« Purification: Collect the white solid product by vacuum filtration. Wash the solid thoroughly
with cold water (3 x volume) and then with a cold non-polar solvent like hexanes to remove
any non-polar impurities.

e Drying: Dry the purified product under vacuum overnight to yield 7-Bromophthalazin-1(2H)-
one. The product is often of sufficient purity for subsequent steps without further purification.

Chemical Reactivity and Synthetic Utility

The utility of 7-Bromophthalazin-1(2H)-one stems from its two primary reactive sites: the N2-
position of the lactam and the C7-bromine atom. This dual reactivity allows for the sequential or
orthogonal introduction of different molecular fragments, making it a versatile building block.
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7-Bromophthalazin-1(2H)-one

N2 Position C7-Br Bond C7-Br Bond
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(e.g., R-X, Base) (R-B(OH)2, Pd catalyst)

N2-Substituted C7-Aryl/Alkyl
Product Substituted Product
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Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-mutated cells.

Role of 7-Bromophthalazin-1(2H)-one

The phthalazinone core is a validated pharmacophore that mimics the nicotinamide moiety of
NAD+, the natural substrate for PARP, effectively blocking the enzyme's active site. [11]Drugs
like Olaparib, the first FDA-approved PARP inhibitor, feature this core structure. [12][13] 7-
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Bromophthalazin-1(2H)-one serves as an ideal starting point for creating novel PARP
inhibitors. A synthetic campaign could involve:

» N-Alkylation: Introduction of a piperazine-containing side chain at the N2 position, a common
feature in many potent PARP inhibitors designed to enhance solubility and interact with the
protein surface.

e C7-Functionalization: Using the bromine as a handle for Suzuki or other cross-coupling
reactions to add diverse aromatic or heterocyclic groups. This C7-vector allows for
systematic exploration of the solvent-exposed region of the PARP active site, enabling
chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

Conclusion

7-Bromophthalazin-1(2H)-one is more than just a chemical intermediate; it is a strategic
building block for the rational design of modern therapeutics. Its robust and scalable synthesis,
combined with the orthogonal reactivity of its N-H and C-Br sites, provides a flexible platform
for generating complex molecular architectures. Its direct relevance to the pharmacophore of
PARP inhibitors places it at the forefront of research in targeted cancer therapy. For
researchers and drug development professionals, a thorough understanding of the chemistry
and potential of 7-Bromophthalazin-1(2H)-one is crucial for unlocking the next generation of
precision medicines.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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